1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-methylphenyl and dimethylpyrazole groups. Common reagents include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings.
Uniqueness
1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H21N5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21N5/c1-12-7-6-8-17(9-12)19-16(5)20-21-13(2)11-18(25(20)23-19)24-15(4)10-14(3)22-24/h6-11H,1-5H3 |
InChI Key |
AQGKRAKBYZMVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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